Daminozide-d4 is a deuterated form of daminozide, a plant growth regulator primarily used in agriculture to control plant growth and improve crop quality. It is classified as a straight-chain fatty acid and is utilized for its ability to inhibit gibberellin biosynthesis, which is crucial for plant growth regulation. The compound is particularly relevant in research and analytical chemistry, serving as a stable isotope-labeled standard for various applications, including pesticide detection in agricultural products.
Daminozide-d4, with the molecular formula and a molecular weight of 164.2 g/mol, is categorized under stable isotope-labeled compounds. It is commonly sourced from chemical suppliers specializing in reference materials for analytical chemistry. The compound's primary application lies in its use as a certified reference material for qualitative and quantitative analyses in various scientific studies, particularly in pesticide research .
The synthesis of daminozide-d4 typically involves the deuteration of the original daminozide compound. This process can be achieved through several methods, including:
The synthesis requires careful control of reaction conditions to ensure high purity and yield. The final product must be characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the incorporation of deuterium and assess purity levels, which are generally greater than 95% for commercial preparations .
The molecular structure of daminozide-d4 can be represented by its SMILES notation: CN(NC(C([2H])([2H])C([2H])([2H])C(O)=O)=O)C
. This notation reflects the arrangement of atoms within the molecule, highlighting the presence of deuterium atoms at specific positions.
Daminozide-d4 undergoes various chemical reactions typical of plant growth regulators. Notably:
The reaction mechanisms often involve competitive inhibition where daminozide competes with natural substrates in biochemical pathways, particularly those related to gibberellin metabolism.
The primary mechanism of action for daminozide-d4 involves the inhibition of gibberellin biosynthesis. This process occurs through:
Daminozide-d4 serves multiple scientific purposes:
This compound plays a crucial role in both agricultural practice and scientific research, providing insights into plant growth regulation mechanisms while ensuring compliance with safety standards regarding pesticide usage .
CAS No.: 60537-65-7
CAS No.: 142697-76-5
CAS No.:
CAS No.: 1350927-85-3
CAS No.: 2365156-60-9
CAS No.: 62453-16-1